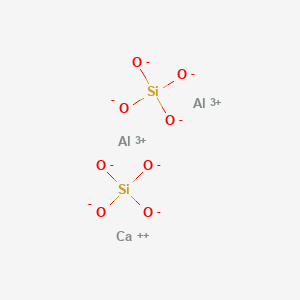
Sulphur Black 1 -Solubilised
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulphur Black 1, also known as Sulphur Black BR or Sulphur Black BN, is a widely used dye in the textile industry. It is known for its deep black color and excellent fastness properties. This compound is primarily used for dyeing cotton, hemp, and viscose fabrics. Sulphur Black 1 is produced in large quantities, with an annual production exceeding 80,000 tons . It is valued for its cost-effectiveness and ease of application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sulphur Black 1 is synthesized through the reaction of 2,4-dinitrophenol with sodium sulfide in hot water . The reaction involves the reduction of nitro groups to aniline derivatives, which then form indophenol-containing intermediates. These intermediates are further crosslinked by reaction with sulfur, resulting in high molecular weight, insoluble species.
Industrial Production Methods: In industrial settings, the crude Sulphur Black 1 is released as an oxidized, water-insoluble filter cake. To formulate the commercial liquid form, the dyestuff is reduced into its alkali-soluble leuco form, which readily dissolves in aqueous alkali solution . Common reducing agents include sodium sulfide, glucose, and hydroxyacetone .
Analyse Chemischer Reaktionen
Types of Reactions: Sulphur Black 1 undergoes several types of chemical reactions, including reduction, oxidation, and substitution.
Common Reagents and Conditions:
Reduction: Sodium sulfide is commonly used as a reducing agent to convert Sulphur Black 1 into its leuco form.
Substitution: Sulphur Black 1 can react with various substituents under specific conditions to form different derivatives.
Major Products: The major products formed from these reactions include the leuco form of Sulphur Black 1 and various substituted derivatives, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Sulphur Black 1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying redox reactions and dyeing processes.
Biology: Research has shown that certain fungal strains, such as Aspergillus sp.
Wirkmechanismus
The mechanism of action of Sulphur Black 1 involves its reduction to the leuco form, which is soluble in alkaline solutions. This reduced form has a high affinity for cellulose fibers, allowing it to penetrate and bind to the fabric. Upon oxidation, the dye reverts to its original insoluble form, providing a deep black color with excellent fastness properties .
Vergleich Mit ähnlichen Verbindungen
- Sulphur Black 2
- Sulphur Black 5
- Sulphur Black 6
- Sulphur Black 7
- Sulphur Black 10
- Sulphur Black 11
- Sulphur Black 12
Comparison: Sulphur Black 1 is unique due to its high molecular weight and complex structure, which contribute to its excellent fastness properties and deep black color. Compared to other sulfur dyes, Sulphur Black 1 is more widely used and produced in larger quantities .
Eigenschaften
CAS-Nummer |
1326-83-6 |
|---|---|
Molekularformel |
C27H46O4S |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



